molecular formula C14H15NO B7498799 4-(4-Methoxy-2-methylphenyl)aniline

4-(4-Methoxy-2-methylphenyl)aniline

Cat. No. B7498799
M. Wt: 213.27 g/mol
InChI Key: JEPQYWCTSDWALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxy-2-methylphenyl)aniline, also known as p-Anisidine, is an organic compound used in various industrial applications. It is a yellow to brownish liquid with a melting point of 56-58°C and a boiling point of 276-278°C. This compound is commonly used in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)aniline involves the inhibition of the growth of cancer cells through the induction of apoptosis. This process involves the activation of caspases, which are enzymes that play a crucial role in the programmed cell death of cancer cells. Additionally, 4-(4-Methoxy-2-methylphenyl)aniline has been shown to inhibit the activity of various enzymes, including tyrosinase and cholinesterase.
Biochemical and Physiological Effects:
4-(4-Methoxy-2-methylphenyl)aniline has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, it has been shown to have analgesic properties, which may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-Methoxy-2-methylphenyl)aniline in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool in the development of new cancer treatments. However, one limitation is the potential toxicity of the compound, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 4-(4-Methoxy-2-methylphenyl)aniline in scientific research. One potential application is in the development of new anti-cancer drugs, as 4-(4-Methoxy-2-methylphenyl)aniline has been shown to have promising anti-cancer properties. Additionally, it may be useful in the development of new anti-inflammatory and analgesic drugs. Further research is needed to fully understand the potential applications of 4-(4-Methoxy-2-methylphenyl)aniline in scientific research.

Synthesis Methods

The synthesis of 4-(4-Methoxy-2-methylphenyl)aniline can be achieved through several methods, including the reduction of 4-nitro-2-methylaniline using tin and hydrochloric acid or sodium dithionite. Another method involves the reaction of p-anisoyl chloride with ammonia or aniline. The yield of the synthesis process can vary depending on the method used.

Scientific Research Applications

P-Anisidine has been widely used in scientific research for its various applications. It is commonly used as a reagent in the synthesis of organic compounds, including dyes and pigments. Additionally, it has been used in the development of new pharmaceuticals due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-9-13(16-2)7-8-14(10)11-3-5-12(15)6-4-11/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPQYWCTSDWALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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